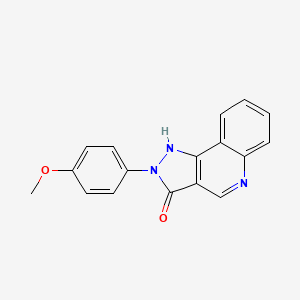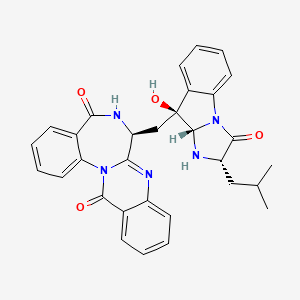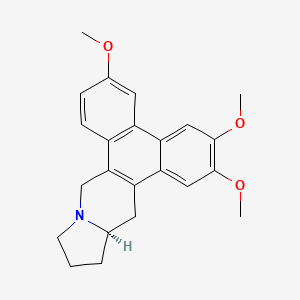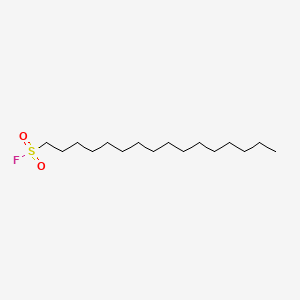
Mitoquinone mesylate
Overview
Description
Mitoquinone mesylate is a synthetic analogue of coenzyme Q10, designed to target mitochondria and exert antioxidant effects. It was first developed in New Zealand in the late 1990s. This compound has significantly improved bioavailability and mitochondrial penetration compared to coenzyme Q10, making it a promising candidate for various medical applications .
Scientific Research Applications
Mitoquinone mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study redox reactions and mitochondrial targeting.
Biology: Investigated for its role in cellular respiration and oxidative stress.
Medicine: Explored for its potential in treating neurodegenerative diseases, cardiovascular diseases, and kidney ischemia-reperfusion injury
Industry: Utilized in the development of dietary supplements and pharmaceuticals.
Mechanism of Action
Mitoquinone mesylate exerts its effects by targeting mitochondria, where it acts as an antioxidant. The compound’s unique structure allows it to penetrate mitochondrial membranes and accumulate within the organelle. Once inside, it reduces oxidative stress by neutralizing reactive oxygen species (ROS) and preventing oxidative damage to mitochondrial components . The molecular targets include mitochondrial membranes and enzymes involved in the electron transport chain.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Mitoquinone mesylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This potent antioxidant ability means that this compound can help protect the cell from oxidative stress and reduce both structural and DNA damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . By combating free radicals, this compound helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. Once the active form of this compound (mitoquinol) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active mitoquinol form by the mitochondria’s electron transport chain, restoring its antioxidant ability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to have potent antiviral activity against SARS-CoV-2 and its variants of concern in vitro and in vivo . This compound was well tolerated in the study population and attenuated transmission of SARS-CoV-2 infection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound did not harm healthy mice when given at high doses for 28 weeks . It caused no DNA damage, free radical damage, or major changes in metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After being swallowed, this compound is quickly absorbed into the bloodstream in approximately 30 minutes . Once in the bloodstream, this compound is rapidly transported to different organ tissues .
Subcellular Localization
This compound is primarily localized in the mitochondria . Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This potent antioxidant ability means that this compound can help protect the cell from oxidative stress and reduce both structural and DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mitoquinone mesylate is synthesized through a multi-step process involving the conjugation of a quinone moiety with a triphenylphosphonium group. The key steps include:
Synthesis of the quinone intermediate: This involves the oxidation of a suitable precursor to form the quinone structure.
Attachment of the triphenylphosphonium group: This is achieved through a nucleophilic substitution reaction, where the quinone intermediate reacts with triphenylphosphine.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:
Optimization of reaction conditions: Temperature, solvent, and reaction time are carefully controlled.
Purification processes: Techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Mitoquinone mesylate undergoes several types of chemical reactions, including:
Oxidation: The quinone moiety can be reduced to a hydroquinone form.
Reduction: The compound can be oxidized back to the quinone form.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the triphenylphosphonium group under mild conditions.
Major Products
Hydroquinone derivatives: Formed through reduction reactions.
Substituted quinones: Resulting from nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Idebenone: Another synthetic analogue of coenzyme Q10 with antioxidant properties.
Nicotinamide mononucleotide: A compound involved in NAD+ biosynthesis with potential anti-aging effects.
Pyrroloquinoline quinone: A redox cofactor with antioxidant and neuroprotective properties.
Uniqueness of Mitoquinone Mesylate
This compound stands out due to its enhanced mitochondrial targeting and bioavailability compared to other similar compounds. Its ability to specifically accumulate in mitochondria and effectively reduce oxidative stress makes it a unique and valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZFUVXPTPGOQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233573 | |
| Record name | Mitoquinone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845959-50-4 | |
| Record name | Mitoquinone mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitoquinone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MITOQUINONE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mitoquinone mesylate target mitochondria?
A1: this compound achieves its mitochondrial targeting through its lipophilic triphenylphosphonium (TPP+) cation. This cation is attracted to the negative membrane potential of mitochondria, leading to its accumulation within these organelles. [, ]
Q2: What is the primary mechanism of action of this compound once inside mitochondria?
A2: Once inside the mitochondria, this compound acts as a potent antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage. [, , ]
Q3: What are the downstream effects of this compound’s antioxidant activity?
A3: By reducing mitochondrial ROS, this compound has been shown to:
- Improve mitochondrial respiration and ATP production. []
- Decrease inflammation by reducing pro-inflammatory cytokine release. [, ]
- Inhibit apoptosis by preventing mitochondrial membrane potential loss and cytochrome c release. [, ]
- Promote mitochondrial biogenesis and mitophagy, contributing to overall mitochondrial health. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C35H40O6P+ • CH3SO3−. It has a molecular weight of 647.7 g/mol.
Q5: What spectroscopic data is available for characterizing this compound?
A5: Researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of this compound. Additionally, UV-Vis spectroscopy can be employed to study its redox properties. []
Q6: Has the stability of this compound been studied under various conditions?
A6: Yes, studies have investigated the stability of this compound under different conditions. For instance, research has shown that encapsulating this compound in beta-cyclodextrin can improve its stability and bioavailability. []
Q7: What in vitro models have been used to study the effects of this compound?
A7: Various cell lines have been used to investigate the effects of this compound. These include:
- C2C12 myotubes: To study muscle atrophy and mitochondrial dysfunction. []
- Murine brain microglia: To assess microglial-induced inflammation during viral infection. [, ]
- Trophoblast cells (BeWo): To investigate placental MGO accumulation and its impact on vascular function. []
Q8: What in vivo models have been employed to evaluate this compound's therapeutic potential?
A8: Several animal models have been used to assess the efficacy of this compound, including:
- Mouse models of allergic asthma: To study the impact of this compound on airway inflammation and hyperreactivity. []
- Transgenic mouse models of Alzheimer's disease: To investigate the neuroprotective effects of this compound. []
- Mouse models of liver fibrosis: To assess the ability of this compound to mitigate fibrosis and mitochondrial damage. []
- Mouse models of maternal cigarette smoke exposure: To study the potential of this compound in mitigating metabolic dysfunction and hepatic damage in offspring. []
Q9: Have any clinical trials been conducted with this compound?
A9: While preclinical studies have shown promising results, clinical trials investigating the efficacy and safety of this compound in humans are ongoing. Early results from a pilot trial assessing its potential as post-exposure prophylaxis against SARS-CoV-2 infection are available. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)

![2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1663375.png)


![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)

![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)
![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663386.png)


